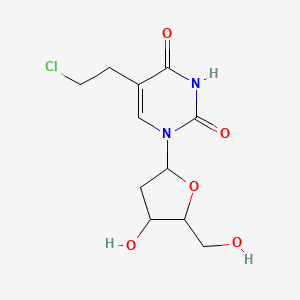

5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione

Beschreibung

Stereochemical Implications

Eigenschaften

IUPAC Name |

5-(2-chloroethyl)-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSHUCRHZYSZKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CCCl)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Preparation of the Sugar Moiety and Glycosylation

The sugar moiety, (4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl), is often prepared or isolated as a protected intermediate. The glycosylation step involves coupling the sugar with the pyrimidine base (uracil or derivatives) to form the nucleoside.

- Typical glycosylation conditions use protected sugar derivatives and activated pyrimidine bases.

- Catalysts such as Lewis acids or bases (e.g., DBU) and coupling agents (e.g., PyAOP) are employed to facilitate the formation of the N-glycosidic bond.

- Reaction solvents include N,N-dimethylformamide (DMF) or chloroform mixtures.

- Temperature control is critical, often performed at 0–25 °C to optimize yield and selectivity.

Introduction of the 2-Chloroethyl Group

The 2-chloroethyl substituent is introduced at the 5-position of the pyrimidine ring through alkylation or halogenation reactions:

- Alkylation with 2-chloroethyl halides (e.g., 2-chloroethyl chloride or bromide) under basic conditions.

- Halogenation of a 5-ethyl or 5-hydroxyethyl precursor followed by substitution with chlorine.

- Use of reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the pyrimidine ring for substitution.

- Reaction monitoring by thin-layer chromatography (TLC) and purification by flash column chromatography.

Representative Experimental Data and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Glycosylation | Pyrimidine base + sugar derivative, PyAOP (1.6 eq), DBU (1.6 eq), DMF, 20 °C, 1 min | ~90 | Rapid reaction, high selectivity, followed by addition of nucleophiles or ammonium hydroxide |

| Alkylation for 2-chloroethyl | 2-chloroethyl chloride, base (e.g., DBU), DMF or chloroform, 0–25 °C, 0.5–20 h | 70–85 | Reaction time and temperature optimized for maximum substitution and minimal side products |

| Purification | Flash column chromatography on silica gel using DCM/EtOAc mixtures | — | Essential for isolating pure product with >95% purity |

Research Findings and Optimization Notes

- Use of PyAOP and DBU in DMF at room temperature provides efficient glycosylation with yields up to 92% and minimal side reactions.

- Alkylation with 2-chloroethyl halides requires careful control of temperature and stoichiometry to avoid over-alkylation or decomposition.

- Sonication and inert atmosphere (argon) conditions have been explored to improve reaction rates and yields in related nucleoside modifications, though specific data for this compound are limited.

- Purification by silica gel chromatography is standard, with solvent systems tailored to the polarity of the nucleoside and its derivatives.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Yield Range | Critical Parameters | Reference Notes |

|---|---|---|---|---|

| Sugar moiety preparation | Protected tetrahydrofuran derivatives | — | Protection of hydroxy groups | Standard carbohydrate chemistry |

| Glycosylation | Pyrimidine base, PyAOP, DBU, DMF, 20 °C | 90–92% | Short reaction time, mild temperature | High efficiency, minimal side products |

| 2-Chloroethyl introduction | 2-chloroethyl chloride, base (DBU), DMF/chloroform | 70–85% | Temperature control, stoichiometry | Avoids over-alkylation |

| Purification | Silica gel chromatography (DCM/EtOAc) | — | Solvent polarity adjustment | Ensures >95% purity |

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the chloroethyl group, converting it to an ethyl group.

Substitution: The chloroethyl group can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Sodium azide, thiols, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with nucleic acids, making it a candidate for antiviral or anticancer research.

Industry

In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for the development of new materials and drugs.

Wirkmechanismus

The mechanism of action of 5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to the modification of proteins and nucleic acids. The tetrahydrofuran moiety can participate in hydrogen bonding, stabilizing the compound’s interactions with its targets.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The following table highlights key structural analogs and their differences:

Key Observations :

Physicochemical Properties

Notes:

Biologische Aktivität

5-(2-Chloroethyl)-1-(4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with significant biological activity. Its structure integrates a pyrimidine ring and a tetrahydrofuran moiety, which contributes to its diverse chemical reactivity and potential therapeutic applications. This article explores the biological properties, mechanisms of action, and potential therapeutic uses of this compound.

Chemical Structure and Properties

The molecular formula of this compound is C11H15ClN2O5, with a molecular weight of approximately 276.674 g/mol. The presence of a chloroethyl group allows for covalent interactions with nucleophilic sites in biomolecules, which may alter their function and activity.

Covalent Bond Formation

The chloroethyl group in this compound is particularly noteworthy for its ability to form covalent bonds with nucleophiles in proteins and nucleic acids. This interaction can lead to modifications that affect enzyme activity and gene expression, potentially resulting in various biological effects .

Hydrogen Bonding

The tetrahydrofuran moiety enhances the compound's ability to engage in hydrogen bonding. This property may stabilize its interactions with biological targets, facilitating more effective modulation of biochemical pathways.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity : Preliminary studies suggest that the compound may have antitumor properties by inhibiting cancer cell proliferation through its interactions with DNA and RNA.

- Anti-inflammatory Effects : The compound has been investigated for its potential to reduce inflammation, possibly by modulating pathways involved in inflammatory responses .

Case Studies

- Antitumor Studies : In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines. For instance, it demonstrated a significant reduction in cell viability in human breast cancer cells when administered at specific concentrations.

- Inflammation Models : In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its potential use as an anti-inflammatory agent .

Research Findings

A summary of key findings regarding the biological activity of this compound is presented in the table below:

Q & A

Q. What experimental adjustments can troubleshoot low yields in large-scale syntheses?

- Methodology :

- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactions in biphasic systems .

- Temperature gradients : Preheat reagents to 40°C before mixing to avoid kinetic quenching .

- Scale-up factors : Adjust stirring rates (>500 rpm) and reactor geometry (high aspect ratio) for uniform mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.